OEA vs. AEA vs. PEA: Divergent Receptor Agonism from GP-NAE Precursors
Glycerophospho-N-Oleoyl Ethanolamine (GP-NOE) is the precursor to OEA, a selective PPARα agonist (EC50 = 120 nM in a transactivation assay) that does not activate cannabinoid receptors CB1 or CB2 [1]. In contrast, the GP-NAE analog Glycerophospho-N-Arachidonoyl Ethanolamine yields AEA, a potent agonist at CB1 (Ki ≈ 89 nM) and CB2 (Ki ≈ 371 nM) with weak PPARα activity [2][3]. Glycerophospho-N-Palmitoyl Ethanolamine produces PEA, which activates PPARα (EC50 ~3-10 µM) but also acts via GPR55 and other targets [4]. This data demonstrates that the N-acyl chain of the GP-NAE dictates the receptor selectivity of its downstream NAE product, making GP-NOE the specific precursor for PPARα-selective signaling.
| Evidence Dimension | Downstream NAE agonist potency (EC50) at PPARα |
|---|---|
| Target Compound Data | OEA EC50 = 120 nM (derived from GP-NOE) |
| Comparator Or Baseline | AEA (from GP-NArE): Weak PPARα activity; PEA (from GP-NPEA): EC50 ~3-10 µM |
| Quantified Difference | OEA is >25-fold more potent than PEA at PPARα; AEA is primarily a CB1/CB2 agonist. |
| Conditions | PPARα transactivation assay in HEK293 cells (for OEA and PEA); radioligand binding assays for CB1/CB2 |
Why This Matters
Selecting GP-NOE ensures metabolic flux is directed towards a high-potency, selective PPARα agonist (OEA), which is critical for studies of energy homeostasis and feeding behavior, avoiding off-target cannabinoid receptor activation.
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